molecular formula C13H17ClN2O3 B4211347 3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride

3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride

Cat. No.: B4211347
M. Wt: 284.74 g/mol
InChI Key: NPMPWQSVJMPIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidinedione core, substituted with a phenyl group and a 2-methoxyethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinedione core, followed by the introduction of the phenyl group and the 2-methoxyethylamino group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen,

Properties

IUPAC Name

3-(2-methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-18-8-7-14-11-9-12(16)15(13(11)17)10-5-3-2-4-6-10;/h2-6,11,14H,7-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMPWQSVJMPIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CC(=O)N(C1=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride
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3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride
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3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride
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3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride
Reactant of Route 5
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3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride
Reactant of Route 6
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3-(2-Methoxyethylamino)-1-phenylpyrrolidine-2,5-dione;hydrochloride

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